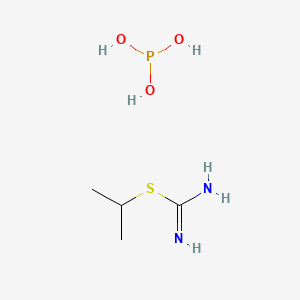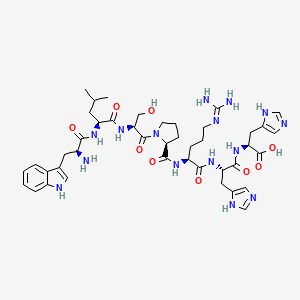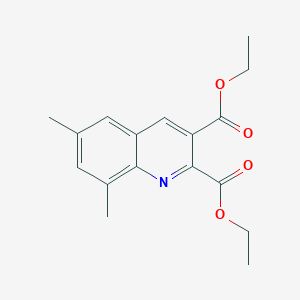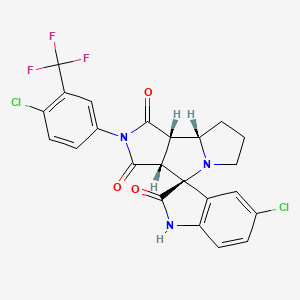
1-Isocyanato-4-(2-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-(2-phenylethyl)benzene is an organic compound with the molecular formula C15H13NO. It features an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a 2-phenylethyl group.
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-4-(2-phenylethyl)benzene typically involves the reaction of an amine precursor with phosgene. The general reaction can be represented as follows:
RNH2+COCl2→RNCO+2HCl
In this reaction, the amine (RNH2) reacts with phosgene (COCl2) to form the isocyanate (RNCO) and hydrochloric acid (HCl) . Industrial production methods often involve the use of safer phosgene derivatives, such as oxalyl chloride, to minimize the hazards associated with phosgene .
Analyse Chemischer Reaktionen
1-Isocyanato-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
- Reacts with alcohols to form urethanes.
Nucleophilic Addition: ROH+R’NCO→ROC(O)N(H)R’
Reacts with water to form amines and carbon dioxide.Hydrolysis: RNCO+H2O→RNH2+CO2
Polymerization: Reacts with diols to form polyurethanes, which are widely used in foams and coatings.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-(2-phenylethyl)benzene is utilized in various scientific research applications:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are essential in the production of foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-4-(2-phenylethyl)benzene involves its reactivity as an electrophile. The isocyanate group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymeric materials .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-4-(2-phenylethyl)benzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Lacks the 2-phenylethyl substitution, making it less sterically hindered.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene Diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for producing rigid foams.
Eigenschaften
CAS-Nummer |
918435-06-0 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-isocyanato-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H13NO/c17-12-16-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
InChI-Schlüssel |
PHMBEDBRFGWJHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


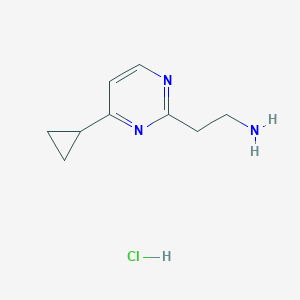
![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)

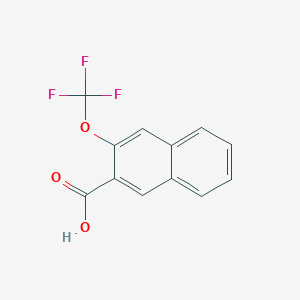
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
